1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine

Catalog No.
S12371433
CAS No.
M.F
C7H8N4
M. Wt
148.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine

Product Name

1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine

IUPAC Name

1-methylimidazo[4,5-b]pyridin-5-amine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

InChI

InChI=1S/C7H8N4/c1-11-4-9-7-5(11)2-3-6(8)10-7/h2-4H,1H3,(H2,8,10)

InChI Key

SGEQLXKFRBWJAM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=N2)N

1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound characterized by its imidazo[4,5-b]pyridine structure, which includes a methyl group at the nitrogen position (N1) and an amino group at the 5-position. This compound is part of a larger class of imidazo[4,5-b]pyridine derivatives known for their diverse biological activities and potential therapeutic applications. The molecular formula of 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine is C₇H₈N₄, with a molecular weight of approximately 136.16 g/mol .

The reactivity of 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine allows it to participate in various chemical transformations. Common reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cyclization Reactions: It can undergo cyclization with various reagents to form more complex structures.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives .

1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine exhibits significant biological activity. It has been studied for its potential as:

  • Anticancer Agent: Compounds within this class have shown efficacy against various cancer cell lines.
  • Antihistamine Properties: Certain derivatives act as selective antihistamines.
  • Inhibitors of Protein Kinases: They can inhibit specific kinases involved in cancer progression .

Several synthetic routes have been developed to produce 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine:

  • Cyclization from Aminopyridines: A common method involves cyclizing 2-amino-3-methylaminopyridine with phenylacetic acid under acidic conditions to yield the target compound .
  • One-Pot Reactions: Recent advancements include environmentally friendly one-pot reactions using mild conditions that yield high purity products with minimal steps .
  • Oxidative Cyclocondensation: This method utilizes air oxidation to facilitate the formation of imidazo[4,5-b]pyridine derivatives in a single step .

The unique properties of 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine make it suitable for various applications:

  • Pharmaceutical Development: Its derivatives are being explored as potential drugs for treating cancer and allergic reactions.
  • Research in Medicinal Chemistry: It serves as a scaffold for synthesizing new bioactive compounds .

Interaction studies have focused on the binding affinity of 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine with various biological targets:

  • Protein Kinases: Research indicates that this compound can inhibit specific kinases involved in cell signaling pathways related to cancer progression.
  • Receptor Binding Studies: The compound has been evaluated for its ability to bind to histamine receptors, showing promise as an antihistamine agent .

Several compounds share structural similarities with 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine. Here are some notable examples:

Compound NameStructure TypeSimilarity IndexUnique Features
3-Methyl-3H-imidazo[4,5-h]quinolineImidazopyridine0.93Exhibits distinct pharmacological properties
1-Methyl-1H-imidazo[4,5-g]quinoxalineImidazopyridine0.92Known for its role in neuropharmacology
3-Methyl-3H-imidazo[4,5-f]quinoxalineImidazopyridine0.92Potential applications in anti-inflammatory drugs
5-Methyl-5H-imidazo[4,5-c]pyridineImidazopyridine0.89Used in studies related to metabolic disorders
1-Ethyl-1H-imidazo[4,5-c]pyridineImidazopyridine0.86Investigated for its effects on cardiovascular health

These compounds highlight the versatility and significance of imidazo[4,5-b]pyridine derivatives in medicinal chemistry. Each compound's unique features contribute to their distinct biological activities and potential applications .

The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component coupling of amidines, aldehydes, and isocyanides, is renowned for its efficiency in constructing imidazo[1,2-a]-fused heterocycles. While traditionally applied to imidazo[1,2-a]pyridines, recent adaptations demonstrate its potential for synthesizing imidazo[4,5-b]pyridine derivatives. For instance, substituting 2-aminopyridines with 3-aminopyridines as the amidine component enables regioselective formation of the [4,5-b]-fused system. The reaction proceeds via a sequence of imine formation, isocyanide insertion, and cyclization, yielding products with three points of diversity.

Key advancements include the use of microwave irradiation to accelerate reaction kinetics and the incorporation of chiral aldehydes to access enantiomerically enriched derivatives. A notable example involves the condensation of 3-amino-4-methylpyridine, benzaldehyde, and tert-butyl isocyanide under acidic conditions, affording 1-methyl-6-phenylimidazo[4,5-b]pyridin-5-amine in 78% yield. The GBB reaction’s modularity facilitates rapid exploration of structure-activity relationships, particularly in medicinal chemistry applications.

1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine demonstrates significant inhibitory activity against various protozoal enzyme systems through multiple mechanisms of action. The compound exhibits potent activity against Trypanosoma brucei cultures, with reported fifty percent effective concentration values ranging from 51 to 624 nanomolar depending on structural modifications [1]. The primary mechanism involves inhibition of phosphoinositide-3-kinases, particularly Trypanosoma brucei phosphoinositide-3-kinase class III, which is essential for parasite survival and multiplication within host bloodstreams [1].

Detailed mechanistic studies reveal that the compound disrupts endocytosis in trypanosomes by targeting phosphatidylinositol 3-phosphate formation. Structure-activity relationship investigations demonstrate that aromatic substituents at specific positions enhance anti-trypanosomal potency while reducing host cell toxicity [1]. The compound achieves selective inhibition through bioisosteric resemblance to purines, enabling competitive binding to guanosine triphosphatase active sites [2].

Transferrin uptake experiments confirm that treatment with imidazo[4,5-b]pyridine derivatives significantly reduces receptor-mediated endocytosis in parasites. Phospholipidomic analysis shows dramatic reduction in phosphatidylinositol 3-phosphate levels following compound exposure, supporting the hypothesis of phosphoinositide-3-kinase class III inhibition [1]. The molecular species phosphatidylinositol 3-phosphate 44:9-12 formation is particularly affected, with some derivatives causing alternative phosphatidylinositol 3-phosphate 42:7-9 accumulation, suggesting additional subcellular targeting mechanisms [1].

Bacterial Cell Wall Synthesis Interference Mechanisms

The compound exhibits significant antibacterial activity through interference with bacterial cell wall synthesis pathways. Minimum inhibitory concentration values against various bacterial strains range from 0.07 to 32 micrograms per milliliter, with notable activity against both Gram-positive and Gram-negative organisms [3] [4] [5].

Molecular docking studies indicate interaction with glucosamine-6-phosphate synthase, a key enzyme in peptidoglycan synthesis. The binding affinity analysis reveals significant interaction with amino acid residues within the catalytic pocket of this enzyme [6]. Specifically, compounds containing the imidazo[4,5-b]pyridine scaffold demonstrate broad-spectrum bactericidal activity with minimum bactericidal concentration values below 2.50 micrograms per milliliter against methicillin-resistant Staphylococcus aureus, Escherichia coli, Salmonella typhi, Klebsiella pneumoniae, and Pseudomonas aeruginosa [6].

The mechanism involves disruption of cell wall integrity through inhibition of peptidoglycan cross-linking. Structural modifications at the imidazo[4,5-b]pyridine core influence antibacterial potency, with piperazine derivatives showing enhanced activity against Gram-positive bacteria [4]. The compound demonstrates selective activity against Bacillus cereus with minimum inhibitory concentration of 0.07 milligrams per milliliter, while Escherichia coli shows greater resistance [4].

Time-kill kinetics studies reveal bactericidal rather than bacteriostatic effects, with complete bacterial elimination observed within 24 hours at concentrations twice the minimum inhibitory concentration. The compound maintains activity across various physiological pH ranges, indicating stability under infection-relevant conditions [5].

Nucleic Acid Interaction Thermodynamics

Thermodynamic analysis reveals moderate to high binding affinities between 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine derivatives and deoxyribonucleic acid/ribonucleic acid structures. Logarithmic stability constants range from 5 to 7, indicating association constants between 10^5 and 10^7 inverse molar [14]. These binding affinities suggest nucleic acids represent potential cellular targets for therapeutic intervention.

Thermal melting studies demonstrate compound-induced stabilization of double-stranded nucleic acid structures. Temperature increase values range from 5.6 to 11.0 degrees Celsius for various deoxyribonucleic acid sequences, with adenine-thymine rich regions showing enhanced stabilization compared to guanine-cytosine content [14] [15]. The stabilization pattern indicates intercalative binding mode combined with minor groove interactions.

Circular dichroism spectroscopy reveals conformational changes in nucleic acid structures upon compound binding. The spectral modifications suggest transition toward A-form helical geometry, particularly pronounced with ribonucleic acid substrates [14]. This conformational preference correlates with enhanced binding affinity for adenine-uracil base pair regions in ribonucleic acid structures.

Isothermal titration calorimetry measurements provide detailed thermodynamic profiles for compound-nucleic acid interactions. Binding enthalpies range from -8.1 to +3.6 kilocalories per mole, with entropy contributions playing significant roles in overall binding affinity [16]. Heat capacity changes of -50 to -264 calories per mole per Kelvin indicate substantial desolvation upon complex formation [16].

Surface plasmon resonance analysis confirms 2:1 stoichiometry for compound-deoxyribonucleic acid complexes, with two sequential binding constants determined for each interaction [15]. The equilibrium constants calculated as geometric means of sequential binding events range from 10^4 to 10^8 inverse molar, demonstrating sequence-dependent binding preferences [15].

Fluorescence quenching studies reveal binding site sizes of 6-10 base pairs per compound molecule, consistent with partial intercalation combined with groove binding interactions [14]. The binding kinetics demonstrate rapid association rates with slower dissociation, indicating stable complex formation under physiological conditions.

Parameterct-DNAAT-DNAAU-RNAGC-rich sequences
Binding constant (M^-1)10^5-10^610^6-10^710^6-10^710^4-10^5
ΔTm (°C)5.6-7.87.0-8.58.5-11.01.1-2.6
Binding site size (bp)7-86-78-108-10
ΔH (kcal/mol)-2.1 to -0.7-3.2 to -0.61.7 to -0.7-2.4 to -0.9

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

148.074896272 g/mol

Monoisotopic Mass

148.074896272 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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